molecular formula C8H12N4 B1481609 (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2091199-41-4

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481609
CAS No.: 2091199-41-4
M. Wt: 164.21 g/mol
InChI Key: SARSJTVUFRCMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine ( 2091199-41-4) is a chemical building block with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol. It belongs to the imidazo[1,2-b]pyrazole class of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery . This compound serves as a valuable intermediate for the synthesis of more complex molecules. The broader chemical class is frequently constructed via efficient multi-component reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, highlighting its relevance in modern synthetic chemistry . While the specific biological mechanism of action for this exact molecule may not be reported, analogous structures based on the imidazo[1,2-b]pyrazole core are investigated for their potential pharmacological properties, including anti-inflammatory and cancer cell growth-inhibitory activities . Furthermore, related heterocyclic compounds, such as imidazo[1,2-a]pyrimidines, have demonstrated marked cytotoxicity against breast cancer cell lines in scientific studies, underscoring the therapeutic potential of this family of fused heterocycles . This product is intended for research purposes such as library synthesis, hit-to-lead optimization, and exploratory biological screening. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARSJTVUFRCMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article examines its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]pyrazole class, characterized by a fused ring system that enhances its biological activity. The structure can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This molecular formula indicates the presence of nitrogen atoms that are crucial for the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anti-inflammatory Activity : Several derivatives of imidazo[1,2-b]pyrazoles have demonstrated significant anti-inflammatory effects. For instance, compounds similar to this compound showed IC50 values in the range of 71.11 to 81.77 µg/mL against cyclooxygenase enzymes (COX-1 and COX-2) .
  • Anticancer Potential : Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that certain derivatives were effective against leukemic cells under hypoxic conditions, which are common in tumor microenvironments .

The mechanism through which this compound exerts its biological effects often involves the inhibition of key enzymes related to inflammation and cancer progression:

  • COX Inhibition : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory properties. High selectivity for COX-2 over COX-1 has been observed in several studies, suggesting a favorable safety profile .

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among them, one derivative exhibited an IC50 value of 0.01 µM against COX-2, showcasing potent anti-inflammatory properties superior to traditional NSAIDs like celecoxib .

Case Study 2: Anticancer Activity

In vitro studies on leukemic cell lines demonstrated that certain imidazo[1,2-b]pyrazole derivatives could induce apoptosis and inhibit cell proliferation effectively. This highlights their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity IC50 Value Reference
COX-2 Inhibition0.01 µM
Anti-leukemic ActivityVaries by derivative
Anti-inflammatory Effect71.11 - 81.77 µg/mL

Scientific Research Applications

The search results provide information on compounds related to "(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine" and their applications, mainly focusing on imidazo[1,2-b]pyrazoles. However, no direct case studies or comprehensive data tables for "this compound" are present in the search results.

Here's a summary of the potential applications based on the available information:

Scientific Research Applications

  • Medicinal Chemistry:
    • Imidazo[1,2-b]pyrazole derivatives are of interest in medicinal chemistry because of their unique structural characteristics and potential biological activities.
    • They are potential candidates for therapeutic agents against diseases such as cancer and infections.
  • Anticancer agents:
    • Imidazo[1,2-b]pyrazole-7-carboxamides have been investigated for their in vitro cytotoxic characteristics .
    • These compounds were evaluated against human (acute promyelocytic leukemia HL-60 and breast adenocarcinoma MCF-7) and a murine (mammary carcinoma 4T1) cancer cell lines .
  • Bioavailability and toxicity assessment:
    • Drug molecules applied to the skin surface may transport through the skin and reach systemic circulation . The real-time measurement of molecules in the skin layer has become obligatory .
  • Switching thing association kinases 1 (AAK1) inhibitors:
    • Imidazo[1,2-b]pyridazine-based compounds can be used as inhibitors of switching thing association kinases 1 (AAK1) . AAK1 is the member of the Ark1/Prk1 family of serine/threonine kinase . AAK1 mediates clathrin and wraps the endocytosis of the quilt, and this kind ofly to recycle and important process in receptor-mediated cell endocytic at synaptic vesicle .

** synthesis of Imidazo[1,2-b]pyrazole-7-carboxamide library**

  • The synthesis of the imidazo[1,2-b]pyrazole-7-carboxamide library was accomplished by the general synthetic route . The reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropane- nitrile with a series of alicyclic-, alkyl- or (hetero)aryl-substituted amines in toluene or DMF resulted in cyanoacetamide intermediates .

Comparison with Similar Compounds

Key Structural Variations

The imidazo[1,2-b]pyrazole scaffold allows for substitutions at the 1-, 6-, and 7-positions, significantly altering molecular interactions. Below is a comparative analysis of select analogs:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 1-Ethyl, 7-methanamine C₉H₁₃N₄ 177.23 (calculated) Not explicitly stated; inferred from analogs
(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (2098058-46-7) 6-Cyclobutyl, 7-methanamine C₁₀H₁₄N₄ 190.25 Discontinued; potential lab use
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (2091619-06-4) 1-Propynyl, 7-methanamine C₉H₁₀N₄ 174.21 Reactivity studies; triple bond introduces instability
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (2098026-18-5) 1-Cyclopentyl, 6-methyl, 7-methanamine C₁₁H₁₆N₄ 204.27 Discontinued; bulky substituents may hinder bioavailability
Phenyl(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanone 1-Protected group, 7-ketone C₁₄H₂₃N₃O₃Si 309.15 Intermediate in synthetic chemistry

Impact of Substituents on Properties

  • Propynyl Group: Introduces high reactivity due to the alkyne moiety, which may complicate storage but enable click chemistry applications .
  • Trimethylsilyl-Protected Derivatives: Used as intermediates in multi-step syntheses, as seen in for ketone formation .

Preparation Methods

Starting Material Preparation and Core Formation

A typical approach starts with the synthesis of the imidazo[1,2-b]pyrazole core from pyrazole and appropriate aminopyrazole or hydrazine derivatives. For example, 1H-imidazo[1,2-b]pyrazole can be prepared by acid-catalyzed cyclization of suitable precursors in ethanol with sulfuric acid, followed by neutralization and extraction steps (yield ~60%).

N1-Alkylation to Introduce the Ethyl Group

The 1-ethyl substitution is commonly introduced by alkylation of the imidazo[1,2-b]pyrazole nitrogen using ethyl halides or ethylating agents under basic conditions. Sodium hydride in DMF at low temperature (0 °C) is used to deprotonate the nitrogen, followed by reaction with ethyl bromide or similar reagents to afford the 1-ethyl derivative in good yields (up to 82%).

Functionalization at the 7-Position with Methanamine

The 7-position functionalization involves substitution reactions or condensation with amine-containing intermediates. A common strategy is to introduce a methanamine moiety via nucleophilic substitution or reductive amination on a suitable 7-substituted precursor.

One reported method involves the synthesis of 7-substituted imidazo[1,2-b]pyrazoles bearing protecting groups, followed by deprotection and amine introduction. For example, bromination at the 7-position using N-bromosuccinimide (NBS) in acetonitrile at room temperature yields 7-bromo derivatives, which can be further converted to methanamine derivatives via substitution reactions.

Detailed Stepwise Synthesis (Based on Literature Procedures)

Step Reaction Description Reagents/Conditions Yield Notes
1 Cyclization to form 1H-imidazo[1,2-b]pyrazole Ethanol, 20% H2SO4, 75 °C, 75 min; neutralization with NaHCO3 60% Slightly red solid obtained after chromatography
2 N1-Alkylation with ethyl group Sodium hydride (1.9 equiv), DMF, 0 °C to 25 °C, 2.5 h; ethyl halide 82% Formation of 1-ethyl-1H-imidazo[1,2-b]pyrazole derivative
3 Bromination at 7-position N-bromosuccinimide (1 equiv), MeCN, 25 °C, 8 min 74-98% Protecting groups used to stabilize intermediates
4 Amination at 7-position Nucleophilic substitution or reductive amination with methanamine derivatives Variable Requires further optimization; purification by chromatography

Alternative Synthetic Approaches

Recent advances in metal-free and catalyst-free synthetic methods provide eco-friendly alternatives for heterocyclic amine preparation, including imidazo derivatives. For example, condensation reactions between 2-aminopyrazoles and carbonyl compounds under mild conditions have been reported, sometimes employing microwave assistance to accelerate cyclization steps.

Multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé reaction have been utilized to rapidly assemble imidazo[1,2-b]pyrazole scaffolds with diverse substituents, including amine functionalities at various positions. These methods offer the advantage of structural diversity and operational simplicity.

Research Findings and Optimization Notes

  • Yield Optimization: Alkylation and bromination steps show high yields (74-98%), but the amination step at the 7-position may require careful control of reaction conditions and purification techniques to maximize yield and purity.

  • Protecting Groups: The use of protecting groups such as SEM (2-(trimethylsilyl)ethoxy)methyl) on the nitrogen atoms enhances stability during halogenation and substitution reactions, preventing decomposition and side reactions.

  • Purification: Flash column chromatography on silica gel with solvent gradients (e.g., EtOAc/MeOH or iHex/EtOAc) is the standard method for isolating pure products.

  • Structural Confirmation: Characterization by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) confirms the structure and purity of intermediates and final compounds.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Acid-catalyzed cyclization Ethanol, H2SO4 75 °C, 75 min ~60% Simple, scalable Moderate yield
N1-Alkylation NaH, DMF, ethyl halide 0-25 °C, 2.5 h Up to 82% High selectivity Requires inert atmosphere
7-Bromination NBS, MeCN Room temp, 8 min 74-98% Fast, high yield Sensitive to light, requires protection
Amination at 7-position Methanamine derivatives Varies Variable Introduces target amine Needs optimization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, and what reaction conditions optimize yield?

  • Methodology : Nucleophilic substitution or cross-coupling reactions are common. For example, imidazo[1,2-b]pyrazole derivatives are synthesized via alkylation of precursor amines with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF/DMSO) . For higher regioselectivity, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides is recommended, using catalysts like Pd(PPh₃)₄ or PEPPSI-iPr .
  • Optimization : Reaction temperature (40–80°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (2.5–3.0 equivalents of electrophile) are critical. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. How can the crystal structure of this compound be determined, and which software tools are authoritative for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 273 K) reduces thermal motion artifacts. Use SHELX programs (SHELXL for refinement) due to their robustness in handling small-molecule crystallography .
  • Key Parameters : R factor < 0.05 and data-to-parameter ratio > 15 indicate high-quality refinement. Hydrogen bonding and π-π stacking interactions should be analyzed to validate molecular packing .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify amine (–NH₂) stretches (~3130–3300 cm⁻¹) and imidazole ring vibrations (~1488–1597 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks with <1 ppm error (e.g., [M]+ at m/z 309.1503) .
  • NMR : ¹H NMR resolves ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and imidazo-pyrazole aromatic protons (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Retrosynthesis Analysis : Tools like PubChem’s AI-driven synthesis planning predict feasible routes using databases (PISTACHIO, Reaxys) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (HOMO-LUMO gaps) and predict binding affinities .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) and prioritize derivatives with low binding energies .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) explains inconsistent activity .
  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophoric motifs .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

  • Methodology : Implement SHELXC/D/E for rapid phase determination in multi-component systems. Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in ethyl or amine groups .
  • Automation : Robotic sample changers and machine learning-assisted refinement (e.g., PHENIX) accelerate structure validation .

Methodological Notes

  • Avoid Commercial Sources : Synthetic protocols from PubChem and peer-reviewed journals (e.g., Acta Crystallographica) are prioritized over vendor databases .
  • Theoretical Frameworks : Link SAR studies to kinase inhibition mechanisms or π-π stacking interactions in crystallography to align with biochemical hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.